Product packaging for Acetylcarnitine arginyl amide(Cat. No.:CAS No. 149341-40-2)

Acetylcarnitine arginyl amide

Cat. No.: B1664337
CAS No.: 149341-40-2
M. Wt: 360.43 g/mol
InChI Key: TYAKLKJKQKTTMI-NEPJUHHUSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylcarnitine arginyl amide, also known in research as ST857, is a synthetic compound with demonstrated neurotrophic and neuroprotective properties in preclinical studies. Its primary research value lies in its ability to stimulate neurite outgrowth and promote neuronal differentiation in model cell lines, such as rat pheochromocytoma (PC12) cells, in a manner similar to Nerve Growth Factor (NGF) . This activity is dependent on de novo mRNA synthesis and requires the intact molecular structure, as the individual moieties of the molecule are ineffective alone or in combination . Research indicates that this compound competes with NGF for high-affinity binding, suggesting a potential interaction with neurotrophin signaling pathways . Further mechanistic studies have shown that the compound can increase the density of L-type calcium channels in neuronal cells, which may contribute to its functional effects on cellular excitability and health . In addition to its neuritogenic effects, this compound has shown promise in models of neurodegeneration. It has been demonstrated to protect cerebellar granule cells from β-amyloid (25-35)-induced neurotoxicity, likely by helping to maintain calcium homeostasis and preventing the sustained elevation of intracellular calcium following glutamate stimulation . Studies on human neuronal cells (HCN-1A) have also explored its effects in combination with other factors . This compound is presented for research purposes to further investigate its mechanism of action and potential applications in neuroscience. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30N5O5+ B1664337 Acetylcarnitine arginyl amide CAS No. 149341-40-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149341-40-2

Molecular Formula

C15H30N5O5+

Molecular Weight

360.43 g/mol

IUPAC Name

[(2R)-2-acetyloxy-4-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-oxobutyl]-trimethylazanium

InChI

InChI=1S/C15H29N5O5/c1-10(21)25-11(9-20(2,3)4)8-13(22)19-12(14(23)24)6-5-7-18-15(16)17/h11-12H,5-9H2,1-4H3,(H5-,16,17,18,19,22,23,24)/p+1/t11-,12+/m1/s1

InChI Key

TYAKLKJKQKTTMI-NEPJUHHUSA-O

SMILES

CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C

Isomeric SMILES

CC(=O)O[C@H](CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C[N+](C)(C)C

Canonical SMILES

CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acetyl-L-carnitine arginine amide
acetylcarnitine arginyl amide
ALCAA
ST 857
ST-857

Origin of Product

United States

Synthetic Biology and Chemical Derivatization of Acetylcarnitine Arginyl Amide

Advanced Synthetic Routes and Methodologies

The synthesis of amides of acyl-carnitines, including Acetylcarnitine Arginyl Amide, can be achieved through established chemical processes that involve the formation of an amide bond between the carboxylic acid of the acyl-carnitine and an amine or amino acid. A foundational patent outlines two primary routes for this class of compounds. google.com These methodologies provide a framework for producing this compound and its derivatives.

The first approach, Process A , involves a two-step sequence. The acyl-carnitine starting material is first converted into a more reactive intermediate, the corresponding acid halogenide. This is typically achieved by treating the acyl-carnitine with a halogenating agent. This activated intermediate is then condensed with the desired amino acid, in this case, arginine or an arginine derivative, to form the final amide product. google.com

The second approach, Process B , offers a more direct route. This method involves the direct condensation of the acyl-carnitine with the amine or amino acid. This reaction is facilitated by the presence of a suitable condensing agent, which promotes the formation of the amide bond by activating the carboxylic acid group of the acyl-carnitine. google.com

While these methods describe the core synthesis, derivatization techniques used for the analysis of acylcarnitines also highlight the reactivity of the molecule. For analytical purposes, the carboxylic acid group is often targeted for derivatization to improve detection in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Reagents such as 4'-bromophenacyl bromide researchgate.net and 3-nitrophenylhydrazine (B1228671) (3NPH) plos.orgresearchgate.net are used to create esters or other derivatives that enhance signal intensity and chromatographic behavior. These analytical derivatization strategies underscore the chemical principles that can be adapted for the synthetic generation of novel analogues.

Table 1: Overview of Synthetic Methodologies for Acyl-Carnitine Amides

Process Step 1 Step 2 Key Feature
Process A Conversion of acyl-carnitine to its corresponding acid halogenide using a halogenating agent. Condensation of the activated acid halogenide with an amine or amino acid (e.g., Arginine). Involves activation of the carboxylic acid to a more reactive intermediate before amide formation. google.com

| Process B | Direct reaction of acyl-carnitine and an amine or amino acid. | N/A | Utilizes a condensing agent to facilitate direct amide bond formation in a single primary step. google.com |

Exploration of this compound Analogues and Related Derivatives

The exploration of analogues of this compound is driven by the desire to understand its structure-activity relationship and to develop compounds with potentially improved or more specific biological actions. Research into analogues involves systematically modifying the three main components of the molecule: the acyl group, the carnitine core, and the C-terminal arginine amide.

A patent for this class of compounds describes various potential modifications, particularly to the acyl group (R'). google.com Besides the acetyl group found in the parent compound, other potential acyl groups include:

Halogen-substituted acetyl groups (e.g., chloro-acetyl, dichloro-acetyl, bromo-acetyl)

Propionyl and its halogenated derivatives

Butyryl and its halogenated derivatives

Isobutyryl

Other functionalized acyl groups like 1-hydroxy butyryl and aceto-acetyl google.com

These modifications create a library of related derivatives, each with potentially distinct physicochemical properties and biological activities.

The design of this compound analogues is guided by several key principles aimed at optimizing the molecule's therapeutic potential. The primary functional characteristic of the parent compound is its neurotrophic, NGF-like activity, which includes the stimulation of neurite outgrowth. lifeextension.comtargetmol.com

The core design principles for structural modification include:

Enhancement of Neurotrophic Activity: The fundamental goal is to create analogues that exhibit more potent or selective NGF-like effects. Modifications to the acyl chain length, branching, or substitution can influence how the molecule interacts with its cellular targets, potentially leading to enhanced stimulation of neuronal differentiation and survival. nih.govsci-hub.se

Modulation of Cellular Mechanisms: this compound has been shown to protect neurons by interfering with cellular mechanisms involved in calcium homeostasis. nih.gov Analogue design can aim to fine-tune this activity. By altering the molecule's structure, it may be possible to create derivatives that are more effective at stabilizing intracellular calcium levels or interacting with other components of neuroprotective pathways.

Targeting Specific Neurotransmitter Systems: The parent molecule, acetyl-L-carnitine, is known to influence cholinergic and dopaminergic systems by providing an acetyl group for neurotransmitter synthesis. hmdb.ca Derivatives of this compound may be designed to selectively enhance or modulate these or other neurotransmitter systems, such as the GABAergic system. nih.gov

By systematically applying these principles, researchers can develop novel derivatives with tailored properties, advancing the understanding of this class of compounds.

Table 2: Potential Acyl Group Modifications for this compound Analogues

Acyl Group Category Specific Examples Potential Design Rationale
Short-Chain Aliphatic Propionyl, Butyryl, Isobutyryl Alter lipophilicity and steric hindrance, potentially affecting binding affinity and metabolic stability. google.com
Halogenated Chloro-acetyl, Dichloro-acetyl Introduce electronegative atoms to alter electronic properties and potential for hydrogen bonding, possibly influencing target interaction. google.com

| Functionalized | 1-hydroxy butyryl, Aceto-acetyl | Add functional groups (hydroxyl, keto) that could serve as new interaction points with biological targets or alter metabolic pathways. google.com |

Table 3: Chemical Compounds Mentioned

Compound Name Alias / Abbreviation
This compound ST857
Acetyl-L-carnitine ALCAR
Nerve Growth Factor NGF
4'-bromophenacyl bromide
3-nitrophenylhydrazine 3NPH
Arginine Arg
Chloro-acetyl
Propionyl
Butyryl
Isobutyryl
1-hydroxy butyryl

Enzymatic and Receptor Mediated Interactions of Acetylcarnitine Arginyl Amide

Modulation of Key Mitochondrial Enzyme Activities

A thorough review of the scientific literature reveals a lack of specific research on the direct effects of Acetylcarnitine arginyl amide on the enzymatic machinery of mitochondria.

Impact on Tricarboxylic Acid (TCA) Cycle Enzymes

There is currently no available scientific data detailing the modulatory impact of this compound on the key enzymes of the Tricarboxylic Acid (TCA) cycle.

Effects on Oxidative Phosphorylation Components

Similarly, research specifically investigating the effects of this compound on the components of the oxidative phosphorylation pathway is not present in the current body of scientific literature.

Neurotransmitter Metabolism Enzyme Regulation

The influence of this compound on the primary enzymes responsible for the metabolism of acetylcholine (B1216132) has not been a direct focus of published research.

Choline Acetyltransferase Activity Modulation

There are no available studies that specifically measure the modulation of Choline Acetyltransferase (ChAT) activity by this compound.

Acetylcholinesterase Activity Influence

The influence of this compound on the activity of Acetylcholinesterase (AChE) has not been documented in scientific research to date.

Receptor Binding and Downstream Signaling Cascades

Research has indicated that this compound can influence cellular function through interaction with specific ion channels. A notable study investigated its effects on rat pheochromocytoma (PC12) cells, which are a valuable model for neuronal function.

This study demonstrated that this compound, also referred to as ST857, has a significant effect on the availability of L-type Ca2+ channels. nih.gov Using the patch-clamp technique, researchers observed that treatment with this compound led to an increase in the density of these calcium channels. nih.gov

The influx of calcium ions through these channels is a critical step in initiating a variety of downstream signaling cascades within the cell. These cascades can influence a wide range of cellular processes, including neurotransmitter release, gene expression, and cell survival. The increase in L-type Ca2+ channel density suggests a potential mechanism by which this compound may exert its effects on neuronal cells. nih.gov Further research from the same group indicated that the compound could stimulate neurite outgrowth in PC12 cells, a process that is independent of several common growth factors and requires new mRNA synthesis.

The table below summarizes the key findings from the study on PC12 cells.

Cell LineCompoundEffectMeasurement Technique
Rat Pheochromocytoma (PC12)This compound (ST857)Increased density of L-type Ca2+ channelsPatch Clamp

Nerve Growth Factor Receptor Competition and Allosteric Modulation

The precise nature of this compound's interaction with Nerve Growth Factor (NGF) receptors, such as p75NGFR and Tyrosine Kinase A (TrkA), is a subject of ongoing investigation. While direct competitive binding or allosteric modulation has not been definitively characterized for the amide derivative, studies indicate a significant interplay with the NGF signaling cascade. Research on the human neuronal line HCN-1A demonstrated that this compound, when administered together with NGF, increased the cellular content of gamma-aminobutyric acid (GABA) nih.gov. This synergistic effect suggests the compound influences NGF-mediated pathways that regulate neurotransmitter synthesis and neuronal differentiation nih.gov.

Studies on the parent compound, acetyl-L-carnitine (ALCAR), provide further context. ALCAR has been shown to increase the expression of the low-affinity p75NGFR receptor. In PC12 cells, treatment with ALCAR led to an increase in the equilibrium binding of radiolabeled NGF and a greater amount of immunoprecipitable p75NGFR nih.gov. Furthermore, ALCAR treatment elevated the levels of p75NGFR messenger RNA (mRNA), suggesting an action at the level of gene transcription nih.govnih.gov. Research in aged rats has also shown that ALCAR treatment can abolish the age-related decrease in p75NGFR mRNA levels in the basal forebrain and cerebellum nih.govjohnshopkins.edu. These findings on the parent compound suggest that this compound may exert its effects by sensitizing neurons to endogenous NGF, possibly by upregulating receptor expression rather than through direct receptor competition or allosteric modulation.

Calcium Channel Density Alterations (e.g., L-type Ca2+ Channels)

This compound has been demonstrated to significantly alter the availability of L-type calcium (Ca2+) channels. In a study utilizing rat pheochromocytoma (PC12) cells, prolonged exposure (six days) to 1 mM this compound resulted in a marked increase in the density of functional L-type Ca2+ channels nih.gov.

The availability of these channels was quantified by measuring the product of the number of channels in a membrane patch and their probability of opening (n.Po). The results showed a 4.3-fold increase in channel availability in cells treated with this compound compared to control cells. This effect was significantly greater than that observed with NGF treatment alone nih.gov. Further analysis revealed that the maximum number of simultaneous channel openings was also significantly higher in the amide-treated cells nih.gov. However, the compound did not alter the intrinsic properties of the channels, such as the distribution of open times, time constants, or the voltage dependence of their activation nih.gov.

In contrast, short-term exposure to either this compound or its parent compound, acetyl-L-carnitine, produced a decrease in channel availability, an effect that was blocked by an inhibitor of phospholipase C nih.gov. This suggests different mechanisms for the acute versus chronic effects of the compound on L-type Ca2+ channels.

Effect of this compound on L-type Ca2+ Channel Availability

Treatment GroupChannel Availability (n.Po)Maximum Simultaneous Openings
Control0.102 ± 0.0891.3 ± 0.5
Nerve Growth Factor (NGF)0.173 ± 0.0831.6 ± 0.5
This compound (ALCAA)0.443 ± 0.2613.3 ± 1.8
Data derived from a study on rat pheochromocytoma (PC12) cells following six days of treatment. Channel availability was measured during pulses to -10 mV nih.gov.

Adenylate Cyclase Pathway Activation

The adenylate cyclase (AC) pathway, which generates the second messenger cyclic adenosine (B11128) monophosphate (cAMP), is a critical signaling cascade in virtually all cells nih.govnih.gov. While direct studies on this compound's effect on this pathway are limited, research on its parent compound, acetyl-L-carnitine (ALCAR), has shown a modulatory role.

In studies using brain tissue from young and aged rats, ALCAR did not affect the basal activity of adenylate cyclase nih.gov. However, subchronic administration of ALCAR was found to enhance the stimulation of AC by various neurotransmitters, including carbamylcholine, norepinephrine, and dopamine (B1211576) nih.gov. This potentiation of receptor-stimulated AC activity was observed in the frontal cortex of both young and aged animals, suggesting that ALCAR can improve the efficiency of signal transduction through G protein-coupled receptors that link to adenylate cyclase nih.gov. The mechanism appears to involve a leftward shift in the concentration-response curve for agonist stimulation, indicating an increased sensitivity of the system nih.gov. This suggests that the broader class of carnitine derivatives may influence neuronal function by modulating second messenger systems that are downstream of neurotransmitter receptors.

Other Receptor Interaction Mechanisms (e.g., Tyrosine Kinase A)

Beyond its influence on p75NGFR, the NGF signaling pathway is also mediated by the high-affinity receptor Tyrosine Kinase A (TrkA). Evidence suggests that the parent compound, acetyl-L-carnitine (ALCAR), interacts with this receptor. One study identified that the antioxidant effects of ALCAR, including the decreased production of free radicals and lipid peroxidation, were mediated through the TrkA receptor drugbank.com. The TrkA receptor is crucial for the survival and differentiation of neurons, and its activation by NGF initiates several downstream signaling cascades nih.govnih.gov. The interaction of ALCAR with the TrkA receptor provides a more specific mechanism for its neurotrophic and neuroprotective effects drugbank.com. Given that this compound also demonstrates activity related to the NGF system, it is plausible that its effects are, at least in part, mediated through an interaction with the TrkA receptor pathway.

Elucidation of Cellular and Molecular Mechanisms of Action

Mitochondrial Energetics and Bioenergetics Modulation

Acetylcarnitine arginyl amide influences cellular energy production primarily through the actions of its Acetyl-L-carnitine component on mitochondria. This involves enhancing the breakdown of fats for energy, boosting ATP production, and promoting the generation of new mitochondria.

Acetyl-L-carnitine is essential for mitochondrial beta-oxidation of long-chain fatty acids, a primary pathway for energy production oregonstate.edu. It acts as a transporter, facilitating the movement of these fatty acids from the cell's cytosol into the mitochondrial matrix, where oxidation occurs patsnap.comnih.govcreative-proteomics.com.

The process, often called the "carnitine shuttle," involves several key enzymes and transporters:

Carnitine-palmitoyl transferase I (CPTI): Located on the outer mitochondrial membrane, CPTI catalyzes the transfer of a fatty acyl group from coenzyme A (CoA) to carnitine, forming an acylcarnitine ester oregonstate.educreative-proteomics.com.

Carnitine-acylcarnitine translocase (CACT): This transporter protein moves the newly formed acylcarnitine across the inner mitochondrial membrane into the matrix oregonstate.edu.

Carnitine-palmitoyl transferase II (CPTII): Situated on the inner mitochondrial membrane, CPTII transfers the fatty acyl group from carnitine back to CoA within the matrix, reforming the acyl-CoA oregonstate.edu.

This reformed acyl-CoA is now available to undergo beta-oxidation wikipedia.org. By facilitating this transport, Acetyl-L-carnitine increases the rate of fatty acid oxidation, which is particularly crucial in high-energy-demand tissues like skeletal and cardiac muscle oregonstate.edupatsnap.com.

Table 1: Key Proteins in Acetylcarnitine-Mediated Fatty Acid Oxidation
ProteinLocationFunction
Carnitine-palmitoyl transferase I (CPTI)Outer Mitochondrial MembraneCatalyzes the conversion of acyl-CoA and carnitine to acylcarnitine oregonstate.educreative-proteomics.com.
Carnitine-acylcarnitine translocase (CACT)Inner Mitochondrial MembraneTransports acylcarnitine into the mitochondrial matrix oregonstate.edu.
Carnitine-palmitoyl transferase II (CPTII)Inner Mitochondrial MembraneReforms acyl-CoA within the matrix from acylcarnitine oregonstate.edu.

The enhancement of fatty acid oxidation by Acetyl-L-carnitine directly supports the production of Adenosine (B11128) Triphosphate (ATP), the primary energy currency of the cell patsnap.com. The acetyl-CoA produced during beta-oxidation enters the citric acid cycle (also known as the Krebs cycle) oregonstate.edu. Within the cycle, acetyl-CoA is oxidized, generating high-energy electron carriers, NADH and FADH2 creative-proteomics.comkhanacademy.org. These molecules then donate their electrons to the electron transport chain, driving the process of oxidative phosphorylation to produce large amounts of ATP creative-proteomics.com.

By ensuring a steady supply of acetyl-CoA from fatty acids, the Acetyl-L-carnitine component helps maintain efficient mitochondrial respiration and robust ATP generation nih.govnih.gov. The L-arginine component may further support this process indirectly by serving as a precursor to nitric oxide, which can improve blood flow and enhance the delivery of oxygen and nutrients to cells caringsunshine.comcaringsunshine.com.

Research indicates that Acetyl-L-carnitine supplementation can stimulate mitochondrial biogenesis, the process of generating new mitochondria nih.govresearchgate.net. This is particularly relevant in aging, where mitochondrial content and function tend to decline nih.gov. Studies in aged rats have shown that ALCAR treatment can counteract age-related decreases in mitochondrial biogenesis in the brain, skeletal muscle, and liver nih.gov.

The mechanism involves the upregulation of key regulators of mitochondrial biogenesis. ALCAR supplementation has been observed to increase the levels of:

PGC-1α and PGC-1β: These are coactivators that serve as master regulators of mitochondrial biogenesis nih.gov.

Nuclear Respiratory Factor-1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM): These transcription factors are activated by PGC-1α and are crucial for the expression of mitochondrial proteins and the replication of mitochondrial DNA (mtDNA) nih.gov.

Consequently, ALCAR treatment has been associated with increased mtDNA levels and citrate (B86180) synthase activity, both markers of mitochondrial mass nih.gov. Some evidence also suggests that L-arginine can stimulate mitochondrial biogenesis, indicating a potential synergistic effect in this compound caringsunshine.com.

Oxidative Stress Regulation and Antioxidant Mechanisms

This compound exhibits protective effects against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to neutralize them. These antioxidant properties are primarily attributed to the Acetyl-L-carnitine moiety.

Acetyl-L-carnitine functions as a free radical scavenger, helping to neutralize harmful Reactive Oxygen Species (ROS) nih.govresearchgate.netnih.gov. Studies have demonstrated that ALCAR can directly reduce ROS levels in cells under stress, such as serum starvation nih.govnih.gov. In addition to its direct scavenging activity, ALCAR also bolsters the cell's endogenous antioxidant defense system. It has been shown to increase the protein expression of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD1) and catalase, which play vital roles in detoxifying ROS nih.gov. This dual action—direct scavenging and enhancement of antioxidant defenses—protects cells from oxidative damage patsnap.com.

A major consequence of excessive ROS is lipid peroxidation, the oxidative degradation of lipids in cell membranes, which can lead to cell damage. Acetyl-L-carnitine has been shown to effectively reduce lipid peroxidation nih.govdrugbank.comnih.gov. In experimental models, ALCAR treatment significantly decreased the formation of lipid peroxidation markers such as malondialdehyde (MDA) and thiobarbituric acid-reactive substances (TBARS) in various tissues, including skeletal muscle and brain nih.govmdpi.com.

The protective mechanism appears linked to its ability to inhibit enzymes that generate ROS, such as xanthine (B1682287) oxidase, and its capacity to reduce oxidative damage, thereby preserving membrane integrity nih.govnih.gov. By attenuating lipid peroxidation, ALCAR helps to maintain the fluidity and function of cellular membranes nih.gov.

Table 2: Documented Effects of Acetyl-L-carnitine on Markers of Oxidative Stress
MarkerTypeObserved Effect of ALCAR
Reactive Oxygen Species (ROS)Free RadicalsReduced levels in stressed cells nih.govnih.gov.
TBARS / MDALipid Peroxidation MarkersSignificantly decreased formation nih.govnih.govmdpi.com.
Superoxide Dismutase (SOD)Antioxidant EnzymeIncreased protein expression nih.gov.
Catalase (CAT)Antioxidant EnzymeIncreased protein expression and activity nih.govnih.gov.
Glutathione (B108866) (GSH)Endogenous AntioxidantIncreased levels mdpi.com.

Prevention of Protein Oxidation

Oxidative damage to proteins is a hallmark of cellular aging and various pathological conditions. Acetyl-L-carnitine has demonstrated a significant capacity to counteract this process. In studies involving cortical neuronal cells, pretreatment with ALCAR was found to significantly attenuate the protein oxidation induced by amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov This protective effect was evidenced by a reduction in the levels of protein carbonyls and 3-nitrotyrosine, which are key markers of protein damage. nih.gov The mechanism underlying this protection is linked to ALCAR's ability to bolster cellular antioxidant defenses, thereby reducing the burden of reactive oxygen species (ROS) that can lead to protein modifications.

Biomarker of Protein OxidationEffect of Acetyl-L-CarnitineCellular Context
Protein CarbonylsReductionAβ-treated cortical neurons
3-NitrotyrosineReductionAβ-treated cortical neurons

Interactions with Glutathione and Thioredoxin Systems

The glutathione (GSH) and thioredoxin (Trx) systems are two major intracellular antioxidant pathways crucial for maintaining redox homeostasis. Acetyl-L-carnitine has been shown to positively influence both systems.

Glutathione System: Systemic administration of ALCAR has been observed to increase the levels of reduced glutathione (GSH) in the substantia nigra of mice. nih.govnih.gov Furthermore, in primary cortical neuronal cultures, ALCAR treatment led to elevated cellular GSH levels. nih.gov This enhancement of the glutathione pool is critical for neutralizing ROS and detoxifying harmful electrophiles. In studies on amyotrophic lateral sclerosis (ALS) patients, treatment with ALCAR resulted in increased plasma levels of GSH and enhanced activity of glutathione peroxidase (GPx), an essential enzyme in the glutathione-mediated antioxidant defense. nih.govmdpi.com

Thioredoxin System: The thioredoxin system, comprising thioredoxin and thioredoxin reductase, plays a pivotal role in reducing oxidized proteins. Research has shown that acetyl-L-carnitine can effectively suppress oxidative stress in and around mitochondria, which is particularly important in conditions of thioredoxin 2 (a mitochondrial-specific thioredoxin) deficiency. nih.gov In cells lacking Trx2, which exhibit increased ROS production and decreased cellular glutathione, ALCAR was able to inhibit the downstream apoptotic signaling pathways. nih.gov This suggests that ALCAR can compensate for deficiencies in the mitochondrial antioxidant system and mitigate the resulting oxidative damage. nih.gov

Antioxidant SystemKey ComponentEffect of Acetyl-L-Carnitine
GlutathioneReduced Glutathione (GSH)Increased levels
GlutathioneGlutathione Peroxidase (GPx)Increased activity
ThioredoxinMitochondrial Redox StateProtection against oxidative stress in Trx2 deficiency

Epigenetic Modulatory Activities

Beyond its antioxidant functions, this compound, through its acetyl-L-carnitine component, is implicated in epigenetic regulation, which involves modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself.

Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. Acetyl-L-carnitine serves as a donor of acetyl groups for this process. It can transport acetyl-CoA from the mitochondria to the nucleus, where histone acetyltransferases (HATs) utilize it to acetylate histones. nih.govresearchgate.net This shuttling of acetyl groups is crucial for linking cellular metabolic states to the regulation of gene expression. nih.gov Studies have demonstrated that acetylcarnitine can support histone acetylation independently of the canonical pathways involving ATP-citrate lyase (ACLY) and acyl-CoA synthetase short-chain 2 (ACSS2). nih.gov Furthermore, the synthesis of carnitine itself has been shown to be required for histone acetylation, highlighting the integral role of this molecular framework in epigenetic control. researchgate.net

By modulating histone acetylation, acetyl-L-carnitine can influence the expression of a wide range of genes. While specific gene targets of this compound are not yet fully elucidated, research on ALCAR has shown that it can modulate the expression of genes involved in various cellular processes. For instance, studies have indicated that ALCAR treatment can lead to a downregulation of the expression of myelin basic protein isoforms, suggesting a role in the modulation of myelin turnover and maintenance. researchgate.net This ability to alter gene expression profiles underscores the compound's potential to influence complex physiological and pathological processes.

Inflammatory Pathway Modulation

Chronic inflammation, particularly neuroinflammation, is a contributing factor to a host of neurodegenerative diseases. This compound is posited to exert anti-inflammatory effects by modulating key signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In various experimental models, acetyl-L-carnitine has been shown to inhibit the activation of the NF-κB pathway. researchgate.net For example, in a model of lipopolysaccharide (LPS)-induced neuroinflammation, ALCAR was found to protect against depressive-like behaviors by inhibiting the NF-κB/NLRP3 inflammasome pathway. researchgate.net This inhibitory effect is partly mediated through the positive modulation of PPAR-γ, a nuclear receptor with anti-inflammatory properties. researchgate.net Similarly, in the context of atherosclerosis, ALCAR has been shown to reduce inflammatory responses by downregulating the TLR4/NF-κB pathway in macrophages. sciopen.com By attenuating the activation of this critical inflammatory cascade, acetylcarnitine can reduce the production of pro-inflammatory cytokines and other inflammatory mediators, thereby mitigating neuroinflammatory processes.

Inflammatory PathwayKey MediatorEffect of Acetyl-L-Carnitine
NF-κBNF-κB ActivationInhibition
NLRP3 InflammasomeInflammasome ActivationInhibition
TLR4 SignalingTLR4/NF-κB ActivationDownregulation

Cellular Plasticity and Differentiation Mechanisms

This compound, a synthetic analogue of acetyl-L-carnitine, has demonstrated significant effects on neuronal cellular plasticity and differentiation. These actions are crucial for the nervous system's ability to adapt, learn, and repair itself. The compound's influence extends to the fundamental processes of neurite outgrowth, the structural remodeling of synapses, and the modulation of neurotrophic factors.

Neurite Outgrowth Stimulation (e.g., PC12 Cell Models)

This compound has been identified as a potent stimulator of neurite outgrowth, a critical process for neuronal development and regeneration where neurons sprout new projections. In vitro studies utilizing the PC12 cell line, a well-established model for neuronal differentiation, have shown that this compound can induce the extension of neurites. Research has demonstrated that acetyl-L-carnitine arginine amide stimulates neurite outgrowth in these cells, highlighting its potential role in promoting neuronal connectivity. lifeextension.com

The stimulatory effect on neurite outgrowth is a key aspect of the compound's neurotrophic and potentially neuro-regenerative properties. This action is fundamental to establishing new synaptic connections and repairing damaged neuronal circuits.

Synaptic Morphology Remodeling

While direct evidence on this compound's role in synaptic morphology remodeling is still emerging, studies on the closely related parent compound, acetyl-L-carnitine, provide significant insights. Chronic administration of acetyl-L-carnitine has been shown to modulate the structural dynamics of synapses, particularly in the context of aging.

In aged rats, acetyl-L-carnitine treatment has been observed to influence the number and size of synaptic contact zones in the hippocampus. This suggests an active role in the remodeling of synaptic structures, which is essential for maintaining cognitive function and plasticity. The ability to influence the physical shape and size of synapses is a critical mechanism for ensuring the efficacy of neural communication.

Table 1: Effects of Acetyl-L-Carnitine on Hippocampal Synaptic Morphology in Aged Rats

Parameter Control (Aged) Acetyl-L-Carnitine (Aged)
Number of Synapses Decreased Increased
Average Size of Synaptic Junction No significant change Decreased
Total Area of Synaptic Contacts Decreased Maintained

Neurotrophic Factor Production and Response

This compound's mechanism of action is intertwined with the regulation of neurotrophic factors, which are proteins essential for the survival, development, and function of neurons. In studies involving the human neuronal cell line HCN-1A, the combination of acetyl-L-carnitine arginyl amide and nerve growth factor (NGF) was found to increase the content of the neurotransmitter GABA. nih.gov

Furthermore, research on acetyl-L-carnitine has shown that it can prevent alterations in neurotrophic factors during neuropathy and may enhance the expression of NGF and its receptors. researchgate.net This modulation of neurotrophic factor signaling pathways is a crucial component of the neuroprotective effects observed with these compounds. By influencing the production of and response to these vital proteins, this compound can support neuronal health and resilience.

Ion Homeostasis Regulation

The maintenance of ion homeostasis is fundamental to neuronal function, particularly for processes such as excitability, signal transduction, and neurotransmitter release. This compound has been shown to influence the regulation of ion channels, with a specific impact on calcium homeostasis.

Calcium Homeostasis Perturbations

Calcium ions (Ca2+) are critical second messengers in neurons, and their intracellular concentration is tightly regulated. Perturbations in calcium homeostasis can have profound effects on neuronal function and survival. Studies have revealed that acetyl-L-carnitine arginyl amide directly impacts calcium signaling.

Specifically, research using rat pheochromocytoma (PC12) cells has demonstrated that acetyl-L-carnitine arginyl amide increases the density of L-type Ca2+ channels. nih.gov This finding, obtained through patch-clamp techniques, indicates a direct modulation of the cellular machinery responsible for calcium influx.

Table 2: Effect of this compound on L-type Calcium Channel Density in PC12 Cells

Treatment Effect on L-type Ca2+ Channel Density
Acetyl-L-carnitine Arginyl Amide Increased
Nerve Growth Factor (NGF) Increased

By increasing the availability of these channels, this compound can influence a variety of calcium-dependent cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. This modulation of calcium homeostasis represents a key molecular mechanism through which the compound exerts its effects on neuronal function.

Preclinical Neurobiological Research on Acetylcarnitine Arginyl Amide

Neuroprotective and Neuromodulatory Effects in Preclinical Models

Preclinical research into Acetylcarnitine Arginyl Amide has explored its capacity to protect neurons and modulate key neurotransmitter systems. These in-vitro studies form the foundation for understanding the compound's potential neurological impact.

Publicly available scientific literature from the conducted research did not yield specific studies investigating the direct effects of this compound on protecting against neurotoxicity in beta-amyloid models. Research in this area has more commonly focused on its parent compound, Acetyl-L-carnitine.

Investigations into the effects of this compound on various neurotransmitter systems have yielded specific, though limited, findings. The primary focus has been on its influence on GABAergic systems in cell-line models.

Gamma-Aminobutyric Acid (GABA): Research using the human cortical neuronal cell line HCN-1A demonstrated that the combination of this compound and nerve growth factor (NGF) led to an increase in the cellular content of GABA. nih.gov In this study, while Acetyl-L-carnitine alone had some effects on cell morphology, the synergistic action with NGF was required for the arginyl amide derivative to significantly elevate GABA levels. nih.gov

Glutamate (B1630785): In the same study involving the HCN-1A cell line, basal levels of glutamate were quantitatively measured. nih.gov However, the research did not report a significant modulatory effect on glutamate levels following treatment with this compound.

Acetylcholine (B1216132) and Dopamine (B1211576): Specific preclinical data detailing the modulatory effects of this compound on the acetylcholine and dopamine neurotransmitter systems were not available in the reviewed scientific literature.

Cognitive and Behavioral Correlates in Preclinical Aging Models

There is a lack of specific preclinical studies in the available research that assess the cognitive and behavioral correlates of this compound administration in aging animal models.

Investigating Effects on Neuronal Cell Lines (e.g., HCN-1A, PC12)

The effects of this compound have been investigated in established neuronal cell lines, providing insights into its cellular mechanisms.

HCN-1A Cells: The human cortical neuronal cell line, HCN-1A, has been used to study the compound's influence on neuronal differentiation and neurotransmitter content. A key finding is that treatment with this compound in conjunction with nerve growth factor (NGF) increased the intracellular content of GABA. nih.gov Basal levels of other neurotransmitters, including glutamate, somatostatin, cholecystokinin, and vasoactive intestinal polypeptide, were also measured in this cell line. nih.gov

PC12 Cells: In studies using rat pheochromocytoma (PC12) cells, a model frequently used in neurological research, this compound (also referred to as ST857) was shown to increase the density of L-type calcium channels. nih.gov This effect was observed using the patch-clamp technique to study the compound's influence on ion channel availability. nih.gov

Advanced Methodologies for Acetylcarnitine Arginyl Amide Research

Quantitative Analytical Techniques

Quantitative analysis of acetylcarnitine and its analogs in biological matrices presents a significant challenge due to the polar and ionic nature of these compounds. nih.gov The complexity of these biological samples further complicates accurate measurement. nih.gov To address these challenges, researchers have developed and validated several advanced analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a robust and efficient methodology for the analysis of acyl-L-carnitines. sigmaaldrich.com This technique offers the high sensitivity and specificity required for detailed analysis, particularly for distinguishing between closely related acylcarnitine isomers. sigmaaldrich.com

Hydrophilic interaction liquid chromatography (HILIC) is a chromatographic technique well-suited for the separation of polar compounds like carnitine and acetylcarnitine. nih.govsigmaaldrich.com When coupled with tandem mass spectrometry, HILIC offers a rapid, selective, and sensitive method for the analysis of these compounds in biological fluids such as serum and urine. nih.gov The primary advantage of HILIC is its ability to analyze these polar analytes without the need for derivatization. sigmaaldrich.com

Research has demonstrated the successful application of a HILIC-MS/MS method for the simultaneous determination of multiple free amino acids and acylcarnitines in plasma and urine. researchgate.net This approach exhibits excellent linearity and precision, making it suitable for high-throughput analysis. researchgate.net The validation of such methods has shown low limits of detection, in the nanomolar range, allowing for the quantification of acetylcarnitine at its typical micromolar concentrations in biological samples. nih.gov

Key Features of UHP-HILIC-MS/MS for Acetylcarnitine Analysis
ParameterDescriptionReference
PrincipleSeparation of polar analytes based on hydrophilic interactions, coupled with sensitive mass spectrometric detection. nih.govsigmaaldrich.com
AdvantagesRapid analysis, high selectivity and sensitivity, no derivatization required. nih.govsigmaaldrich.com
ApplicationsQuantification of carnitine and acetylcarnitine in serum and urine. nih.gov
Detection LimitsTypically in the nanomolar (nM) range. nih.gov

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for acylcarnitine profiling in various biological specimens, including urine and dried blood spots. nih.govnih.gov This high-throughput method is widely used in neonatal screening programs to detect inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias. nih.govresearchgate.net

The method allows for the evaluation of acylcarnitine profiles, which can be indicative of specific metabolic disorders. nih.gov For instance, urinary acylcarnitine profiles in certain organic acidemias are consistent with those found in blood. nih.gov The validation of ESI-MS/MS methods for urine analysis has demonstrated acceptable analytical imprecision, with coefficients of variation typically between 10% and 20%, meeting the requirements for diagnostic screening. nih.gov This technique is valuable for both selective screening and diagnostic confirmation of metabolic diseases. nih.gov

Applications of ESI-MS/MS in Acylcarnitine Profiling
Application AreaKey FindingsReference
Neonatal ScreeningEnables detection of over 40 inborn errors of metabolism from a single sample. sigmaaldrich.com
Diagnostic ConfirmationUrinary acylcarnitine profiles help in diagnosing and monitoring patients with organic acidemias and fatty acid oxidation disorders. nih.govnih.gov
Method ValidationValidated methods show high-throughput capability and quantitative accuracy for clinical applications. nih.gov

Mixed-mode chromatography, also known as multimodal chromatography, utilizes stationary phases with ligands that can engage in multiple types of interactions, such as ionic, hydrophobic, and size exclusion. cytivalifesciences.com This approach offers unique selectivity that differs from traditional single-mode chromatography methods. cytivalifesciences.com

A clinically validated LC-MS/MS method employing a novel mixed-mode chromatographic separation has been developed for the quantification of acylcarnitines, free carnitine, and their metabolic intermediates in human plasma. nih.gov A significant advantage of this technique is its ability to resolve clinically relevant isobaric and isomeric acylcarnitine species in a single analysis without the need for derivatization or ion-pairing reagents. nih.gov This enhanced specificity and accuracy addresses a key limitation of earlier flow-injection tandem mass spectrometry methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying metabolic pathways. By using isotopically labeled substrates, such as [2-¹³C]acetyl-L-carnitine, researchers can trace the fate of the labeled atoms through various metabolic processes. nih.gov

Ex vivo ¹³C-NMR spectroscopy has been used to determine the oxidative metabolism of acetyl-L-carnitine in the brain. nih.gov These studies have shown that the acetyl group of acetylcarnitine is metabolized in both neurons and astrocytes for energy production and is incorporated into neurotransmitters like glutamate (B1630785) and GABA. nih.gov The analysis of labeling patterns in metabolites provides detailed insights into the activity of pathways such as the tricarboxylic acid (TCA) cycle. nih.gov

Proton Magnetic Resonance Spectroscopy (¹H-MRS) allows for the non-invasive in vivo quantification of metabolites, including acetylcarnitine. nih.govnih.gov This technique has been successfully applied to measure acetylcarnitine concentrations in human skeletal muscle, liver, and heart. nih.govnih.govismrm.org

A key challenge in ¹H-MRS of acetylcarnitine is the overlap of its signal with much larger lipid signals. ismrm.org Researchers have overcome this by using long echo time (TE) sequences, which exploit the longer T₂ relaxation time of acetylcarnitine compared to lipids, effectively suppressing the interfering lipid signals and allowing for clear detection of the acetylcarnitine resonance at 2.1 ppm. nih.govismrm.org Studies have demonstrated the reproducibility of this technique and its ability to detect changes in hepatic acetylcarnitine levels following L-carnitine supplementation. nih.govnih.gov

¹H-MRS Studies for In Vivo Acetylcarnitine Quantification
TissueKey Methodological AspectFindingReference
Skeletal MuscleLong echo time (TE) ¹H-MRS.Enables non-invasive measurement of acetylcarnitine concentrations. nih.gov
LiverSTEAM sequence with prolonged TE.Technique is reproducible and can detect changes in acetylcarnitine levels. nih.govnih.gov
HeartLong echo time semi-LASER sequence at 3T.Allows for the detection of a clear acetylcarnitine resonance without lipid contamination. ismrm.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolome Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a complex biological sample. In the context of Acetylcarnitine Arginyl Amide research, GC-MS is particularly useful for profiling the metabolome to understand downstream metabolic consequences of the compound's activity. While acylcarnitines themselves are often analyzed by Liquid Chromatography (LC)-MS due to their polarity, GC-MS excels at measuring central carbon metabolism intermediates, such as organic acids, amino acids, and sugars, which may be altered by the compound's influence on cellular energy and biosynthesis pathways. creative-proteomics.comaacrjournals.org

A critical step for analyzing polar metabolites like carnitine derivatives and amino acids by GC-MS is chemical derivatization. This process converts non-volatile compounds into volatile derivatives suitable for gas chromatography. For instance, a method involving esterification with propyl chloroformate followed by on-column N-demethylation has been developed to make acylcarnitines volatile for GC-MS analysis. nih.govportlandpress.com This allows for the separation and detection of various acylcarnitine species. nih.gov

The typical workflow for a GC-MS metabolomics study involves:

Sample Extraction : Metabolites are extracted from biological samples (e.g., cells, tissues, biofluids).

Derivatization : The extracted metabolites are chemically modified (e.g., silylation, esterification) to increase their volatility and thermal stability.

GC Separation : The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column.

MS Detection and Identification : As compounds elute from the GC column, they are ionized (commonly by electron impact ionization) and fragmented. The mass spectrometer analyzes the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound. Metabolites are identified by comparing these spectra and their retention times to spectral libraries. aacrjournals.org

By applying GC-MS, researchers can obtain a comprehensive snapshot of the primary metabolic pathways, revealing how this compound may influence cellular processes beyond its immediate neurotrophic effects.

Cell-Based Assay Development for Functional Characterization

Cell-based assays are fundamental for characterizing the biological functions of this compound, particularly its neurotrophic and neuroprotective effects. These assays provide a controlled in vitro environment to quantify cellular responses to the compound. frontiersin.org

A primary functional characteristic of this compound is its ability to stimulate neurite outgrowth. nih.gov Specific cell lines are instrumental in these studies:

PC12 Cells : A rat pheochromocytoma cell line that, upon stimulation with neurotrophic factors like Nerve Growth Factor (NGF), differentiates into neuron-like cells and extends neurites. Studies have shown that this compound induces neurite outgrowth in PC12 cells in a manner similar to NGF. nih.gov This model is also used to study effects on ion channels, such as L-type Ca2+ channels. nih.gov

HCN-1A Cells : A human cortical neuronal cell line used to assess differentiation into a mature neuronal state. Treatment with this compound, in conjunction with NGF, has been shown to increase the content of the neurotransmitter gamma-aminobutyric acid (GABA) in these cells. nih.gov

The functional characterization is typically performed using neurite outgrowth assays, which involve several key steps and readouts. sigmaaldrich.comnih.govmdbneuro.com Researchers plate neuronal cells, treat them with the compound, and then visualize and quantify the resulting morphological changes. nih.gov

Assay TypeCell LineKey Parameters MeasuredPurpose
Neurite Outgrowth Quantification PC12, HCN-1A, NS-1Neurite length, number of neurites, percentage of differentiated cells, neurite branching. mdbneuro.comTo quantify the neurotrophic potential of this compound.
Immunocytochemistry HCN-1AStaining for neuronal markers (e.g., synaptophysin, neurofilament protein) and neurotransmitters (e.g., GABA). nih.govTo assess neuronal differentiation and changes in neurotransmitter synthesis.
Ion Channel Activity PC12L-type Ca2+ channel availability and probability of opening, measured via patch-clamp techniques. nih.govTo investigate the compound's effect on neuronal excitability and signaling.
Mechanistic Inhibition PC12Neurite outgrowth in the presence of mRNA synthesis inhibitors (e.g., actinomycin D). nih.govTo determine if the compound's action is dependent on new gene transcription.

These cell-based systems allow for the screening of pharmacological agents and the detailed molecular analysis of processes that regulate neuronal development and regeneration. sigmaaldrich.com

In Vitro and Ex Vivo Model Systems for Mechanistic Studies

To delve deeper into the molecular mechanisms of this compound, researchers utilize more complex in vitro and ex vivo models that can bridge the gap between single-cell assays and whole-organism studies.

In Vitro Models: Beyond simple 2D cell cultures, advanced in vitro models can better mimic the complexity of the central nervous system. frontiersin.orgmdpi.com

Primary Mixed Glial Cultures : These cultures contain various glial cells, such as astrocytes and microglia, and can be used to study the compound's effect on neuroinflammation, a process implicated in many neurological disorders. mdpi.comnih.gov For example, lipopolysaccharide (LPS) can be used to induce an inflammatory response, and the ability of this compound to modulate the release of cytokines and other inflammatory mediators can be quantified. mdpi.com

3D Cell Cultures and Organoids : Three-dimensional models, including neurospheres or brain organoids derived from induced pluripotent stem cells (iPSCs), offer a more physiologically relevant environment. nih.gov These models recreate cell-cell interactions and can be used to study the effects of this compound on neurogenesis and the formation of complex neural networks. mdpi.com

Microfluidic Devices : Systems like the AXIS™ Axon Investigation System allow for the spatial isolation of axons from cell bodies. merckmillipore.com This enables researchers to investigate direct effects of the compound on axonal growth, guidance, and degeneration.

Ex Vivo Models: Ex vivo models involve the study of tissues or organs maintained in a viable state outside the organism. This approach allows for the investigation of the compound's effects in the context of intact tissue architecture.

Isolated Organ Preparations : Studies on related compounds have used isolated rat hearts to examine effects on myocardial bioelectrical activity. nih.gov A similar approach could be used to study the direct effects of this compound on neural tissue preparations, such as brain slices, to measure changes in electrophysiology or neurotransmitter release.

Tissue Permeability Assays : Using a segment of a rat's intestine in a Franz diffusion cell is a method to assess the permeability of compounds across biological membranes. aacrjournals.org This ex vivo system could be adapted to model the transport of this compound across the blood-brain barrier.

These advanced models are crucial for dissecting the specific cellular and molecular pathways targeted by this compound.

Omics Approaches in this compound Research

"Omics" technologies provide a global, high-throughput view of biological molecules, enabling an unbiased and comprehensive investigation into the effects of this compound.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. It provides a direct functional readout of the physiological state of an organism. For this compound, metabolomics is used to identify the metabolic pathways that are modulated by its activity. nih.gov

Given that carnitine and its acyl esters are central to fatty acid metabolism and energy production, metabolomic profiling is a key methodology. creative-proteomics.comnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for acylcarnitine profiling due to its high sensitivity and specificity, allowing for the quantification of dozens of distinct acylcarnitine species simultaneously. creative-proteomics.comnih.gov

A targeted metabolomics approach can reveal perturbations in key metabolic pathways:

Metabolic PathwayKey Metabolites ProfiledPotential Insights
Fatty Acid β-Oxidation Short-, medium-, and long-chain acylcarnitines. mdpi.comAlterations in acylcarnitine profiles can indicate changes in mitochondrial energy production from fats. researchgate.net
Amino Acid Metabolism Branched-chain amino acids (Val, Leu, Ile), aromatic amino acids (Phe, Tyr, Trp).Changes can reflect shifts in protein synthesis, degradation, or utilization of amino acids for energy.
Tricarboxylic Acid (TCA) Cycle Citrate (B86180), succinate, malate, fumarate.Reveals the impact on central energy metabolism and biosynthetic precursor availability.
Neurotransmitter Synthesis Glutamate, GABA, aspartate.Links the compound's metabolic effects to its known neurotrophic functions.

By comparing the metabolite profiles of treated versus untreated biological samples, researchers can generate hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity. mdpi.com

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Since research indicates that the neuritogenic effect of this compound requires de novo mRNA synthesis, transcriptomics is a critical tool to identify the specific genes and genetic programs it regulates. nih.gov

High-throughput techniques like RNA-sequencing (RNA-Seq) are used to generate a comprehensive profile of gene expression in response to the compound. The typical workflow includes:

Treatment of neuronal cells or tissues with this compound.

Isolation of total RNA and preparation of sequencing libraries.

High-throughput sequencing to generate millions of short reads.

Bioinformatic analysis to align reads to the genome, quantify transcript levels, and identify differentially expressed genes (DEGs).

Pathway and gene ontology (GO) analysis to determine the biological functions and pathways enriched among the DEGs.

This approach can reveal the molecular signaling pathways that are transcriptionally activated by the compound to promote neuronal growth and differentiation. cornell.edu For example, analysis may show upregulation of genes directly involved in neurite extension or synaptic plasticity. nih.govnih.gov

Functional Gene CategoryExample GenesPotential Role in this compound Action
Neurotrophic Factors & Receptors Bdnf, Ngf, TrkB researchgate.netUpregulation could indicate an enhancement of endogenous neurotrophic signaling loops. mdpi.com
Cytoskeletal Proteins Tuba1a (α-tubulin), Actb (β-actin)Essential for the structural changes required for neurite extension.
Transcription Factors Creb1, SrfKey regulators of gene expression programs related to neuronal plasticity and survival.
Synaptic Proteins Syp (Synaptophysin), Dlg4 (PSD-95)Indicates an effect on synapse formation and maturation.

Proteomics, the large-scale study of proteins, is essential for identifying the direct molecular targets of this compound and understanding its impact on cellular protein networks. Since the compound competes with NGF for high-affinity binding, identifying its protein interactors is a key research goal. nih.gov

Several proteomic strategies can be employed:

Affinity Purification-Mass Spectrometry (AP-MS) : This technique is used to identify direct binding partners. researchgate.net An immobilized version of this compound is used as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated to distinguish specific binders from non-specific background proteins. pnas.org

Limited Proteolysis-Mass Spectrometry (LiP-MS) : This method can identify protein targets and binding sites by detecting changes in protein conformation upon ligand binding. ethz.ch The binding of a small molecule can alter a protein's susceptibility to protease cleavage, and these changes can be detected and mapped by MS.

Quantitative Expression Proteomics : Techniques like TMT (Tandem Mass Tags) or SWATH-MS can be used to compare the entire proteome of cells treated with this compound versus control cells. This reveals global changes in protein expression that are downstream of the compound's initial binding event, providing insight into the cellular pathways that are ultimately affected.

These proteomic approaches are critical for moving beyond the phenotypic effects of this compound to a detailed, mechanistic understanding of its interactions within the cell. oup.comnih.gov

Computational Chemistry and Molecular Modeling

Advanced computational methodologies are pivotal in modern drug discovery and development, offering profound insights into the molecular interactions that govern the biological activity of compounds like this compound. These in silico approaches, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses, serve as powerful predictive tools to guide the rational design of novel, more potent therapeutic agents. By simulating and analyzing the behavior of molecules at an atomic level, researchers can elucidate the intricate relationship between a compound's three-dimensional structure and its pharmacological effects.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its specific chemical architecture. SAR studies are fundamental in dissecting which molecular features are critical for a compound's desired pharmacological effect. In the case of this compound, research has demonstrated a stringent requirement for the integrity of its molecular structure to elicit its neuritogenic effects, that is, the promotion of neurite outgrowth in neuronal cells.

A seminal study investigating the activity of this compound, also referred to as ST-857, in a rat pheochromocytoma PC12 cell line, a well-established model for neuronal differentiation, revealed critical insights into its SAR. The study unequivocally showed that the neurite-inducing activity is a property of the entire, intact molecule. The individual constituent moieties, acetyl-L-carnitine and arginine, when tested either separately or in combination, failed to produce any neuritogenic effect. This finding underscores the emergent properties that arise from the unique combination of these two molecules via an amide linkage.

Furthermore, the spatial arrangement of the arginine moiety is a critical determinant of biological activity. Even minor chemical modifications, such as altering the position of the arginine group on the acetylcarnitine backbone, result in a complete abrogation of the neuritogenic effect. This highlights a highly specific interaction between this compound and its biological target, where the precise stereochemistry and positioning of functional groups are paramount for recognition and subsequent signal transduction leading to neurite outgrowth.

The exploration of analogues by systematically modifying the three primary components of the molecule—the acyl group, the carnitine core, and the C-terminal arginine amide—is a logical extension of these initial findings. Such studies are essential to map the pharmacophore, the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Compound/ModificationNeuritogenic Activity in PC12 cellsKey Finding
This compound (ST-857) Active The intact molecule is required for activity.
Acetyl-L-carnitine (alone)InactiveThe individual components do not possess the neuritogenic effect.
Arginine (alone)InactiveThe individual components do not possess the neuritogenic effect.
Acetyl-L-carnitine + Arginine (mixture)InactiveThe amide linkage is crucial for the observed biological activity.
Modified ST-857 (altered arginine position)InactiveThe specific spatial arrangement of the arginine moiety is critical for activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis represents a sophisticated computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by developing predictive models based on a set of molecular descriptors, which are numerical representations of various physicochemical properties of the molecules.

For a molecule like this compound, a QSAR study would typically involve the synthesis and biological evaluation of a library of analogues. These analogues would feature systematic variations in their chemical structure, such as changes in the length or branching of the acyl chain, modifications to the carnitine backbone, or the substitution of the arginine moiety with other amino acids.

The molecular descriptors calculated for each analogue could include a wide range of parameters, such as:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the distribution of charge and the electronic properties of the molecule.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Once a dataset of compounds with their corresponding biological activities and calculated descriptors is compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process by reducing the time and resources spent on synthesizing and screening less promising molecules.

To date, specific QSAR studies focusing exclusively on this compound and its close analogues have not been extensively reported in the public domain. However, the principles of QSAR are highly applicable to this class of compounds and represent a valuable future direction for research aimed at optimizing their neurotrophic properties.

QSAR Descriptor ClassExamples of DescriptorsRelevance to this compound
Topological Molecular Connectivity Indices, Wiener IndexDescribes the branching and complexity of the acyl chain and carnitine core.
Geometrical Molecular Surface Area, Molecular Volume, Shape IndicesRelates to the steric fit of the molecule within its biological target's binding site.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesInfluences electrostatic interactions and the reactivity of the molecule.
Hydrophobic LogP, Molar RefractivityAffects membrane permeability and interactions with hydrophobic pockets in the target protein.

Future Research Directions and Unanswered Questions

Elucidating Novel Signaling Pathways Mediated by Acetylcarnitine Arginyl Amide

A primary area of future investigation lies in the detailed characterization of the signaling pathways modulated by this compound. Early research has indicated that this compound can stimulate neurite outgrowth in a manner akin to Nerve Growth Factor (NGF) and that this process is dependent on new mRNA synthesis. Furthermore, it has been shown to increase the density of L-type Ca2+ channels in rat pheochromocytoma (PC12) cells nih.gov. When administered in conjunction with NGF to the human neuronal line HCN-1A, a synergistic effect resulting in increased gamma-aminobutyric acid (GABA) content has been observed nih.gov.

These findings suggest that this compound may exert its effects through the modulation of calcium signaling and GABAergic neurotransmission. However, the specific intracellular cascades that are directly activated by this compound, independent of other factors, are yet to be identified. Future research should aim to dissect these pathways to determine if the compound interacts directly with neurotrophic factor receptors, such as TrkA, or if it acts on downstream effectors. The parent compound, acetyl-L-carnitine, has been shown to influence cholinergic and glutamatergic systems, and it is plausible that the arginyl amide derivative shares some of these properties, a hypothesis that warrants rigorous investigation researchgate.net.

Table 1: Investigated and Potential Signaling Interactions of this compound

Signaling ComponentObservation/HypothesisResearch Focus
L-type Ca2+ Channels Increased channel density observed in PC12 cells. nih.govElucidate the mechanism of upregulation and its functional consequences for neuronal excitability and plasticity.
GABAergic System Synergistically increases GABA content with NGF in HCN-1A cells. nih.govInvestigate the impact on GABA synthesis, release, and receptor activity.
NGF Signaling Mimics some effects of NGF and shows synergy. nih.govDetermine if there is direct interaction with NGF receptors or modulation of downstream signaling molecules.
Cholinergic System Parent compound influences cholinergic neurotransmission.Explore effects on acetylcholine (B1216132) synthesis, release, and receptor binding.
Glutamatergic System Parent compound modulates glutamate (B1630785) receptor expression. researchgate.netAssess the impact on glutamate receptor subtypes and synaptic plasticity.

Comprehensive Multi-Omics Data Integration for Systems-Level Understanding

A significant gap in the current knowledge of this compound is the absence of multi-omics data. To achieve a holistic understanding of its biological impact, future studies must employ a systems-level approach, integrating genomics, transcriptomics, proteomics, and metabolomics. While no such studies have been conducted on the arginyl amide derivative, research on its parent compound and related acylcarnitines provides a roadmap for this line of inquiry.

Proteomic analyses of acetyl-L-carnitine treatment in aged rats have revealed significant alterations in the mitochondrial proteome, including the reversal of age-related changes in proteins involved in oxidative phosphorylation and antioxidant systems nih.govnih.gov. Metabolomic studies have also highlighted the role of acylcarnitines in various metabolic states and diseases scienceopen.comresearchgate.netnih.gov.

Future multi-omics studies on this compound should aim to:

Transcriptomics: Identify gene expression profiles altered by the compound in neuronal and glial cells to uncover novel targets and pathways.

Proteomics: Characterize changes in the cellular proteome to understand the functional consequences of altered gene expression and identify post-translational modifications.

Metabolomics: Analyze the metabolic footprint of the compound to understand its influence on cellular bioenergetics and neurotransmitter metabolism.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, moving beyond a single-pathway focus to a network-level understanding.

Development of Advanced Preclinical Models for Specific Biological Investigations

Current in vitro research has utilized the HCN-1A human neuronal cell line and rat pheochromocytoma (PC12) cells to study the effects of this compound nih.gov. While these models have been valuable, more sophisticated preclinical models are necessary to investigate the compound's therapeutic potential in the context of complex neurological disorders.

The development of advanced preclinical models should be a priority. This includes the use of transgenic mouse models of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, which have been instrumental in testing other therapeutic agents nih.govimrpress.com. Given that this compound exhibits properties of a neurotrophic factor mimetic, models developed for testing such compounds would be particularly relevant nih.govtaylorfrancis.comwikipedia.org.

Table 2: Potential Advanced Preclinical Models for this compound Research

Model TypeRationalePotential Applications
Transgenic Mouse Models of Neurodegeneration To assess the compound's efficacy in a disease-relevant context. nih.govimrpress.comEvaluating neuroprotective effects, impact on disease progression, and cognitive/motor outcomes.
Inducible Knockout/Knock-in Models To investigate the role of specific target genes in the compound's mechanism of action.Validating molecular targets and dissecting signaling pathways in vivo.
Organotypic Brain Slice Cultures To study the effects on neuronal circuitry and synaptic plasticity in a more complex, organ-like environment.Assessing impact on long-term potentiation, neuronal survival, and network activity.
Human iPSC-derived Neuronal Models To investigate the compound's effects in a human-relevant genetic background, including patient-specific mutations.Personalized medicine approaches and screening for efficacy in different patient populations.

Exploration of Synergistic Interactions with Other Bioactive Compounds

The observation that this compound acts synergistically with NGF to increase GABA content highlights the potential for combination therapies nih.gov. Exploring such synergistic interactions with other bioactive compounds is a promising avenue for future research. The parent compound, acetyl-L-carnitine, has been investigated in combination with other agents for various conditions, suggesting that its derivatives may also benefit from a multi-target approach nih.govmdpi.comnih.gov.

Future studies should investigate the combination of this compound with:

Other neurotrophic factors: To determine if the synergy observed with NGF extends to other growth factors like Brain-Derived Neurotrophic Factor (BDNF) or Glial Cell Line-Derived Neurotrophic Factor (GDNF).

Existing neuroprotective agents: To assess if it can enhance the efficacy or reduce the required doses of established drugs for neurodegenerative diseases.

Anti-inflammatory and antioxidant compounds: To explore a multi-pronged approach to neuroprotection that targets different aspects of neuronal damage.

In-depth Mechanistic Studies of Molecular Binding Events and Conformational Changes

A fundamental unanswered question is the direct molecular target(s) of this compound. There is currently no experimental data on its binding partners or the conformational changes it undergoes or induces upon interaction with biological macromolecules. Computational approaches, such as molecular docking and molecular dynamics simulations, will be invaluable in predicting potential binding sites on proteins of interest, such as receptors or enzymes.

Furthermore, spectroscopic techniques and structural biology methods will be essential to validate these computational predictions and to understand the conformational dynamics of the compound itself. Studies on the conformational preferences of dipeptides and amino acid amides can provide a theoretical framework for investigating the structure of this compound in different environments nih.govacs.orgamericanpeptidesociety.orgcambridge.orgacs.org. A thorough understanding of its structure-activity relationship will be crucial for the rational design of more potent and specific second-generation compounds.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which acetylcarnitine arginyl amide induces neurite outgrowth in neuronal models?

  • Methodological Answer : To investigate this, use in vitro neuronal cell lines (e.g., PC12 or HCN-1A) treated with this compound. Assess neurite length via microscopy and quantify using software like ImageJ. Pre-treat cells with actinomycin D (an mRNA synthesis inhibitor) to confirm dependency on de novo mRNA synthesis. Studies show that neurite induction by this compound is mechanistically distinct from NGF, requiring mRNA synthesis but not common tyrosine kinase pathways .
  • Key Data : In HCN-1A cells, neurite outgrowth comparable to NGF was observed at 10 µM concentrations, with mRNA synthesis inhibition abolishing effects .

Q. Which experimental models are validated for studying this compound's neurotrophic effects?

  • Methodological Answer : Use PC12 cells (rat pheochromocytoma) for calcium channel studies or HCN-1A human neuronal lines for neurite outgrowth assays. For in vivo relevance, combine with neurotoxicity models (e.g., oxaliplatin-induced neuropathy) to assess protective effects. Include controls for NGF and vehicle treatments to benchmark efficacy .
  • Key Data : PC12 cells treated with 1 µM this compound (ST857) showed a 40% increase in calcium channel density, linked to enhanced neuronal activity .

Q. How can researchers quantify this compound's impact on metabolic flexibility in muscle or neuronal tissues?

  • Methodological Answer : Employ ¹H-MRS (proton magnetic resonance spectroscopy) to non-invasively measure acetylcarnitine concentrations in skeletal muscle. Conduct time-series measurements (e.g., 7:00 AM vs. 5:00 PM) to capture diurnal variations. Pair with muscle biopsies and LC-MS validation for cross-method verification .
  • Key Data : In individuals with impaired glucose tolerance (IGT), afternoon acetylcarnitine levels were 30% lower than in controls, indicating blunted metabolic flexibility .

Advanced Research Questions

Q. How should researchers address discrepancies in reported efficacy of this compound across neuronal cell lines?

  • Methodological Answer : Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HCN-1A, PC12, primary neurons) to identify cell-specific sensitivity. Control for variables like serum concentration, passage number, and differentiation state. Use RNA-seq to identify transcriptomic differences influencing responsiveness .
  • Data Contradiction Example : HCN-1A cells require 10 µM for neurite induction , whereas PC12 cells show calcium channel effects at 1 µM .

Q. What methodological considerations are critical for longitudinal studies on this compound's neuroprotective effects?

  • Methodological Answer : Optimize dosing intervals based on pharmacokinetic profiles (e.g., half-life in plasma/tissue). Use repeated ¹H-MRS measurements to track acetylcarnitine dynamics. For neurotoxicity models (e.g., cisplatin-induced), administer this compound prophylactically and assess behavioral outcomes (e.g., rotarod tests) alongside histopathology .
  • Key Data : In oxaliplatin-induced neuropathy models, daily 50 mg/kg doses prevented neurotoxicity without altering antitumor efficacy .

Q. How does timing influence this compound's effects in metabolic studies?

  • Methodological Answer : Design studies with staggered sampling times (e.g., fasting vs. postprandial) to account for diurnal metabolic shifts. In muscle, measure acetylcarnitine levels pre- and post-exercise using ¹H-MRS. For neuronal studies, synchronize treatment with peak metabolic activity phases (e.g., synaptic remodeling periods) .
  • Key Data : Skeletal muscle acetylcarnitine levels in healthy subjects increased by 45% from 7:00 AM to 5:00 PM, but this rise was absent in IGT individuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.